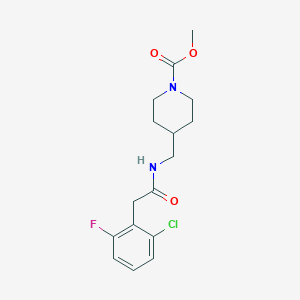

Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[[2-(2-chloro-6-fluorophenyl)acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFN2O3/c1-23-16(22)20-7-5-11(6-8-20)10-19-15(21)9-12-13(17)3-2-4-14(12)18/h2-4,11H,5-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQLICRXIIRKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the acylation of piperidine with 2-chloro-6-fluorophenylacetic acid, followed by esterification with methanol to form the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorofluorophenyl moiety, where nucleophiles replace the chlorine or fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest structural analog, Piperidine, 4-[[(2-chloro-6-fluorophenyl)methoxy]methyl]-, hydrochloride (1:1) (CAS 1289387-33-2), shares a piperidine core and a 2-chloro-6-fluorophenyl moiety but differs in the linker and functional groups (Table 1) .

Table 1: Structural and Functional Comparison

| Property | Methyl 4-((2-(2-Chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate | Piperidine, 4-[[(2-chloro-6-fluorophenyl)methoxy]methyl]-, hydrochloride (1:1) |

|---|---|---|

| Linker Type | Acetamido (NHCO) | Methoxy (O) |

| Aromatic Substituents | 2-chloro-6-fluorophenyl | 2-chloro-6-fluorophenyl |

| Salt Form | Free base | Hydrochloride salt |

| SMILES | COC(=O)N1CCC(CC1)CNC(=O)C(C2=C(C=CC=C2Cl)F)Cl | Cl.FC1=CC=CC(Cl)=C1COCC2CCNCC2.Cl |

| Hydrogen Bonding Capacity | Higher (amide NH and carbonyl O) | Lower (ether O only) |

| Predicted Solubility | Moderate (free base) | Higher (hydrochloride salt enhances aqueous solubility) |

Functional Implications

Hydrogen Bonding and Bioactivity: The acetamido group in the target compound provides hydrogen bond donor (NH) and acceptor (CO) sites, which may enhance interactions with biological targets like enzymes or receptors.

Solubility and Bioavailability :

The hydrochloride salt of the analog improves aqueous solubility, a critical factor for oral bioavailability. The free base form of the target compound may require salt formation or formulation optimization for comparable solubility.

Metabolic Stability :

The amide bond in the target compound is susceptible to hydrolysis by proteases or esterases, which could shorten its metabolic half-life. The ether bond in the analog is generally more resistant to enzymatic cleavage, suggesting better stability in vivo.

Research Findings and Hypotheses

- Target Compound: Potential as a neurokinin or opioid receptor modulator due to the piperidine-carboxylate scaffold and hydrogen-bonding groups.

- Analog : Enhanced solubility and stability may favor its use as a pharmacokinetic enhancer or intermediate in salt-sensitive formulations.

Biological Activity

Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a carboxylate group and an acetamide moiety containing a chloro-fluoro phenyl group. This unique structure contributes to its biological activity.

Molecular Formula: CHClFNO

Molecular Weight: 303.77 g/mol

CAS Number: [to be determined]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of both chloro and fluoro groups enhances its reactivity, allowing it to modulate various biochemical pathways:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes, which can lead to altered cellular functions.

- Receptor Interaction: It may bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown significant efficacy against various bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL | < 0.5 µg/mL |

| Escherichia coli | 0.5 - 1 µg/mL | 1 - 2 µg/mL |

| Pseudomonas aeruginosa | 0.5 - 1 µg/mL | 1 - 3 µg/mL |

These results indicate that the compound exhibits both bactericidal and bacteriostatic properties, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest: The compound can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Apoptotic Pathways: Activation of intrinsic apoptotic pathways has been observed, leading to increased caspase activity and subsequent cell death.

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial properties of several derivatives of the compound, including this compound). The findings demonstrated that this derivative exhibited superior activity against Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics . -

Anticancer Research:

Another investigation focused on the anticancer potential of the compound in vitro against various cancer cell lines (e.g., breast cancer MCF-7 cells). The results indicated a dose-dependent reduction in cell viability, supporting the hypothesis that this compound could serve as a lead for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate, and how can intermediates be characterized?

- Methodology :

- Step 1 : Condensation of 2-(2-chloro-6-fluorophenyl)acetic acid with methyl 4-(aminomethyl)piperidine-1-carboxylate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and LC-MS (expected [M+H] at m/z 385.1) .

- Key Validation : Monitor reaction progress by TLC (R ~0.3 in 1:1 EtOAc/Hexane) and ensure >95% purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- Spectral Analysis :

- NMR : -NMR to confirm carbonyl peaks (e.g., ester at ~170 ppm, amide at ~165 ppm) and piperidine ring carbons (δ 40–60 ppm) .

- FT-IR : Detect amide C=O stretch (~1650 cm) and ester C=O (~1720 cm) .

- Chromatography : Use reverse-phase HPLC (e.g., 65:35 methanol/buffer, pH 4.6) with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

- Methodology :

- Reagent Selection : Use coupling agents like HATU for improved amide bond formation efficiency (>90% yield) compared to EDC .

- Solvent Effects : Anhydrous DMF enhances solubility of hydrophobic intermediates, reducing dimerization side reactions .

- Temperature Control : Maintain reactions at 0–4°C during coupling to suppress racemization .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in kinase inhibition studies?

- Methodology :

- Analog Synthesis : Modify the piperidine ring (e.g., substituents at C4) or fluorophenyl group (e.g., meta-substitution) to assess steric/electronic effects .

- Biological Assays : Test inhibition of JNK1/JNK3 kinases using fluorescence polarization assays (IC values) and compare with reference inhibitors (e.g., SP600125) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with JNK3’s ATP-binding pocket (PDB: 3V6U) .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?

- Methodology :

- Animal Models : Administer orally (10 mg/kg) to Sprague-Dawley rats and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours .

- Bioanalysis : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL) using deuterated internal standards .

- Parameter Calculation : Use non-compartmental analysis (Phoenix WinNonlin) for AUC, C, and half-life.

Q. What mechanisms underlie potential off-target effects of this compound in cellular assays?

- Methodology :

- Proteome Profiling : Employ kinase selectivity screening (e.g., KINOMEscan®) at 1 µM to identify off-target kinases (e.g., FLT3, RET) .

- Pathway Analysis : Use RNA-seq to assess downstream effects on MAPK/AP-1 signaling in HEK293 cells treated with 10 µM compound for 24 hours .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodology :

- Source Validation : Cross-check purity (>95% via HPLC) and storage conditions (desiccated at -20°C) to rule out degradation .

- Assay Reproducibility : Replicate experiments in orthogonal assays (e.g., FRET vs. radiometric kinase assays) .

- Batch Analysis : Compare activity across multiple synthetic batches to identify impurities influencing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.